

# (R)-STU104: A Technical Review of a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (R)-STU104 |           |
| Cat. No.:            | B12407902  | Get Quote |

(R)-STU104, more commonly known as SRT2104, is a pioneering synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a selective SIRT1 activator, SRT2104 has been the subject of extensive preclinical and clinical research to explore its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the existing literature on SRT2104, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

### **Core Concepts: Mechanism of Action**

SRT2104 is a first-in-class, highly selective, and brain-permeable activator of SIRT1.[1] Its primary mechanism of action involves binding to SIRT1 and inducing a conformational change that enhances the enzyme's deacetylase activity.[2] This activation is allosteric, meaning SRT2104 does not bind to the active site but rather to a site that influences the enzyme's catalytic efficiency. The increased SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating numerous signaling pathways.

The activation of SIRT1 by SRT2104 orchestrates a complex network of molecular pathways that collectively contribute to its diverse biological effects.[3] Key signaling pathways influenced by SRT2104-mediated SIRT1 activation include:

 Metabolic Regulation: SIRT1 activation enhances mitochondrial biogenesis and function, improves insulin sensitivity, and regulates glucose and lipid metabolism.[4]



- Anti-inflammatory Effects: SRT2104 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] SIRT1 deacetylates the p65 subunit of NF-κB, reducing its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.[6]
- Neuroprotection: SRT2104 has shown neuroprotective effects in various models of neurodegenerative diseases.[7] This is attributed to the deacetylation of targets such as p53 and STAT3, which are involved in apoptosis and inflammation.[3]
- Cellular Senescence and Longevity: By activating SIRT1, SRT2104 can influence pathways related to cellular senescence and has been shown to extend lifespan in preclinical models.
   [6]

#### **Quantitative Data Summary**

The biological effects of SRT2104 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for easy comparison.

#### **Preclinical Data**



| Parameter               | Model<br>Organism/Syst<br>em | Treatment<br>Details                    | Key Findings                                                         | Reference(s) |
|-------------------------|------------------------------|-----------------------------------------|----------------------------------------------------------------------|--------------|
| Lifespan                | Male C57BL/6J<br>mice        | 100 mg/kg/day in<br>diet                | Extended mean<br>and maximal<br>lifespan.                            | [6]          |
| Motor Function          | N171-82Q HD<br>mice          | 0.5% SRT2104<br>in diet for 18<br>weeks | Improved motor function and extended survival.                       | [8]          |
| Bone Mineral<br>Density | Male C57BL/6J<br>mice        | 100 mg/kg/day in<br>diet                | Enhanced bone mineral density.                                       | [6]          |
| Insulin Sensitivity     | Male C57BL/6J<br>mice        | 100 mg/kg/day in<br>diet                | Increased insulin sensitivity.                                       | [6]          |
| Inflammation            | Male C57BL/6J<br>mice        | 100 mg/kg/day in<br>diet                | Decreased inflammation.                                              | [6]          |
| SIRT1 Protein<br>Levels | Diabetic mice                | 100 mg/kg/day in<br>diet for 24 weeks   | Increased SIRT1<br>protein levels<br>without altering<br>Sirt1 mRNA. | [8]          |
| Oxidative Stress        | Diabetic mice                | 100 mg/kg/day in<br>diet for 24 weeks   | Decreased<br>testicular<br>oxidative stress.                         | [8]          |

#### **Clinical Trial Data**



| Indication                    | Study Phase     | Dosage                                          | Key Findings                                                                                                                     | Reference(s) |
|-------------------------------|-----------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------|
| Type 2 Diabetes               | Phase II        | 0.25g, 0.5g,<br>1.0g, 2.0g daily<br>for 28 days | No significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetic s. | [4]          |
| Psoriasis                     | Phase II        | 250mg, 500mg,<br>1000mg daily for<br>84 days    | Study completed,<br>detailed results<br>not widely<br>published.                                                                 | [9]          |
| Ulcerative Colitis            | Phase lb        | 50mg, 500mg<br>daily for 8 weeks                | Did not<br>demonstrate<br>significant clinical<br>activity.                                                                      | [10]         |
| Healthy Elderly<br>Volunteers | Phase I         | 0.5g, 2.0g daily<br>for 28 days                 | Generally safe and well- tolerated. Decreased serum cholesterol, LDL, and triglycerides.                                         | [11]         |
| Healthy Cigarette<br>Smokers  | Crossover Trial | 2.0 g/day for 28<br>days                        | Improved lipid profile (reduced total cholesterol, LDL, and triglycerides).                                                      | [12]         |

## **Signaling Pathways and Experimental Workflows**



To visualize the complex interactions and processes involving SRT2104, the following diagrams have been generated using the DOT language.

#### **SRT2104-Mediated SIRT1 Signaling Pathway**



Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulating multiple downstream pathways.

# Experimental Workflow for Assessing SRT2104 Efficacy in a Hindlimb Unloading Model





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Srt-2104 | C26H24N6O2S2 | CID 25108829 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 12. openheart.bmj.com [openheart.bmj.com]
- To cite this document: BenchChem. [(R)-STU104: A Technical Review of a Selective SIRT1
   Activator]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12407902#r-stu104-literature-review-and-background]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com